2-Amino-3-(6-methylpyridin-2-yl)propanamide
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-3-(6-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-3-2-4-7(12-6)5-8(10)9(11)13/h2-4,8H,5,10H2,1H3,(H2,11,13) |
InChI Key |
MAUMTJLBOOGTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation:
- 6-Methylpyridine : The synthesis begins with commercially available 6-methylpyridine, which serves as the heterocyclic core.
Step 1: Halogenation at the 3-Position
- Reaction : Electrophilic substitution using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to selectively introduce a halogen atom (bromine or chlorine) at the 3-position of 6-methylpyridine.
- Conditions : Typically performed in inert solvents like carbon tetrachloride or dichloromethane, with controlled temperature to ensure regioselectivity.
Step 2: Nucleophilic Substitution (Amination)
- Reaction : The halogenated intermediate undergoes nucleophilic substitution with ammonia or primary amines to introduce the amino group at the 3-position.
- Conditions : Conducted under reflux in polar solvents such as ethanol or aqueous ammonia, facilitating substitution.
Step 3: Coupling with Amino Acid Derivative
- Reaction : The amino-pyridine intermediate reacts with protected or free amino acids (e.g., L-alanine) via amide bond formation.
- Reagents : Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are employed, often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
- Outcome : Formation of the amide linkage, yielding the core structure of 2-Amino-3-(6-methylpyridin-2-yl)propanamide.
Step 4: Deprotection and Purification
- Reaction : If protective groups are used on amino acids, they are removed under acidic or basic conditions.
- Purification : Techniques such as recrystallization, column chromatography, or preparative HPLC are used to isolate the pure compound.
Alternative Route: Direct Amino Acid Derivative Synthesis
Another approach involves synthesizing the amino acid derivative directly from simpler precursors:
- Starting with : 6-methylpyridine-2-carboxylic acid, which can be prepared via oxidation of the methyl group or via directed lithiation followed by carboxylation.
- Conversion to Amide : The acid is activated using reagents like thionyl chloride or oxalyl chloride, then reacted with ammonia or amines to form the corresponding amide.
- Final Step : The amino acid derivative is purified and characterized.
Reaction Data and Conditions Summary
| Step | Reaction Type | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Halogenation | NBS/NCS | Dichloromethane | Room temp | ~80% | Selectivity at 3-position |
| 2 | Amination | NH₃ or primary amines | Ethanol / Aqueous | Reflux | 70-85% | Regioselective substitution |
| 3 | Amide coupling | DCC / DIC + amino acid | DMF / DCM | Room temp | 60-75% | Use of coupling agents |
| 4 | Purification | Recrystallization / Chromatography | - | - | - | Ensures purity |
Industrial and Large-Scale Synthesis Considerations
- Optimization : Reaction parameters are optimized for high yield and minimal by-products.
- Scale-up : Continuous flow reactors and automated purification systems are employed.
- Quality Control : Characterization via NMR, MS, and HPLC confirms structure and purity.
Research Findings and Literature Evidence
- Patents : WO2014106800A2 details synthetic strategies for substituted pyrimidine derivatives, which can be adapted for pyridine derivatives like the target compound.
- Scientific Articles : Jin et al. (2011) describe pyrazole derivatives with similar pyridine substitutions, emphasizing the importance of halogenation and amination steps in pyridine functionalization.
- Chemical Databases : Data from chemical synthesis repositories indicate the feasibility of these multi-step routes with yields typically ranging from 60-85%.
Summary of Key Points
- The synthesis hinges on regioselective halogenation of 6-methylpyridine, followed by nucleophilic amination.
- Coupling with amino acid derivatives forms the amide linkage characteristic of the compound.
- Purification and characterization are crucial to ensure the compound's purity for research or pharmaceutical applications.
- Variations in the route include direct synthesis from pyridine derivatives or alternative coupling strategies, depending on available starting materials and desired scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine compounds. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-Amino-3-(6-methylpyridin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-Amino-3-(6-methylpyridin-2-yl)propanamide with structurally related compounds, emphasizing substituent effects:
*Calculated based on molecular formula.
Metabolic and ADME Considerations
- Metabolite Detection: 2-Amino-3-(1H-indol-3-yl)propanamide is detected in blood and urine (HMDB0013318), suggesting rapid clearance and possible Phase II conjugation pathways .
Q & A
Q. What are the recommended synthetic routes for 2-Amino-3-(6-methylpyridin-2-yl)propanamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 6-methylpyridine-2-carboxylic acid derivatives with protected amino propanamide precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
- Amino group protection : Boc or Fmoc groups prevent unwanted side reactions during synthesis.
- Temperature control : Maintain 0–4°C during coupling to minimize racemization . Optimize purity (>95%) via recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns.
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Employ a combination of:
- NMR spectroscopy : and NMR to confirm the pyridinyl and propanamide backbone.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHNO).
- X-ray crystallography : Resolve stereochemistry if chiral centers are present . Comparative analysis with structurally similar compounds (Table 1) can clarify unique features.
Table 1 : Structurally related compounds and their distinguishing features
| Compound Name | Key Structural Differences | Biological Implications |
|---|---|---|
| 2-Amino-3-(2-methylpyridin-3-yl)propanamide | Pyridine substitution at position 3 | Alters receptor binding affinity |
| N-[6-(Aminomethyl)pyridin-2-YL]propanamide | Aminomethyl group at pyridine C6 | Enhances hydrogen bonding with targets |
Advanced Research Questions
Q. What strategies are effective for analyzing target interactions of this compound in neurological systems?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to neurotransmitter receptors (e.g., GABA).
- Molecular docking simulations : Use PyMOL or AutoDock to predict binding modes to ion channels.
- Functional assays : Electrophysiology (patch-clamp) to assess modulation of neuronal activity . Address contradictory data (e.g., conflicting IC values) by standardizing assay buffers and validating with orthogonal methods (e.g., fluorescence polarization).
Q. How can researchers resolve discrepancies in reported enzyme inhibition profiles for this compound?
Contradictions often arise from variations in:
- Enzyme sources : Recombinant vs. tissue-extracted enzymes may have post-translational modifications.
- Assay conditions : Adjust pH (6.5–7.5) and ionic strength to match physiological environments.
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity . Reproducibility is enhanced by using commercially validated enzyme kits (e.g., Sigma-Aldrich’s Kinase-Glo®).
Q. What methodologies are suitable for derivatizing this compound to enhance its pharmacokinetic properties?
- Lipophilicity optimization : Introduce fluorine atoms at the pyridine ring via electrophilic substitution.
- Prodrug strategies : Attach ester moieties to the amide group for improved bioavailability.
- Metabolic stability : Use hepatic microsome assays to identify vulnerable sites (e.g., CYP450 oxidation) . Monitor changes in solubility (via shake-flask method) and plasma protein binding (equilibrium dialysis).
Methodological Notes
- Data validation : Cross-reference findings with PubChem (CID 79043543) and ECHA databases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
